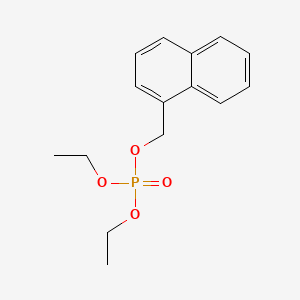
Diethyl 1-naphthylmethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (naphthalen-1-ylmethyl) phosphate is an organic compound with the molecular formula C15H19O4P It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is used in various chemical and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (naphthalen-1-ylmethyl) phosphate can be synthesized through the reaction of diethyl phosphate with 1-naphthyl methyl ether. The reaction typically involves the use of a base such as sodium hydride (NaH) in a solvent like dimethyl ether (DME) at low temperatures (0°C) .
Industrial Production Methods
Industrial production methods for diethyl (naphthalen-1-ylmethyl) phosphate are not well-documented in the literature. the synthesis process mentioned above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethyl (naphthalen-1-ylmethyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
Diethyl (naphthalen-1-ylmethyl) phosphate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl (naphthalen-1-ylmethyl) phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the target molecule. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (naphthalen-1-ylmethyl) phosphonate
- Diethyl 1-naphthylmethyl phosphate
Uniqueness
Diethyl (naphthalen-1-ylmethyl) phosphate is unique due to its specific structure, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
64050-53-9 |
|---|---|
Molecular Formula |
C15H19O4P |
Molecular Weight |
294.28 g/mol |
IUPAC Name |
diethyl naphthalen-1-ylmethyl phosphate |
InChI |
InChI=1S/C15H19O4P/c1-3-17-20(16,18-4-2)19-12-14-10-7-9-13-8-5-6-11-15(13)14/h5-11H,3-4,12H2,1-2H3 |
InChI Key |
DSUPAEWIYDJKQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OCC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















